molecular formula C15H21N3 B1401099 N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine CAS No. 1479996-58-1

N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine

Cat. No.: B1401099
CAS No.: 1479996-58-1
M. Wt: 243.35 g/mol
InChI Key: SCAJVFOQQWDUAA-UHFFFAOYSA-N
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Description

N-[(1H-Indol-4-yl)methyl]-1-methylpiperidin-4-amine is a piperidine-derived compound featuring a methyl group at the piperidin-4-amine nitrogen and a 1H-indol-4-ylmethyl substituent. This structure combines the piperidine scaffold—a common motif in bioactive molecules—with an indole moiety, which is prevalent in neurotransmitters and receptor-targeting agents.

Properties

IUPAC Name

N-(1H-indol-4-ylmethyl)-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-18-9-6-13(7-10-18)17-11-12-3-2-4-15-14(12)5-8-16-15/h2-5,8,13,16-17H,6-7,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAJVFOQQWDUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=C3C=CNC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities. The interactions between this compound and these biomolecules are primarily mediated through binding interactions, which can lead to enzyme inhibition or activation, modulation of protein function, and alteration of cellular signaling pathways.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the NF-κB and STAT pathways, which are involved in the regulation of inflammation and immune responses. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with various biomolecules, including enzymes, receptors, and proteins. These interactions can result in enzyme inhibition or activation, modulation of receptor activity, and changes in protein function. For instance, indole derivatives have been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, this compound can modulate the activity of receptors such as G-protein coupled receptors (GPCRs), leading to changes in cellular signaling and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites with different biological activities. Additionally, the long-term effects of this compound on cellular function can be influenced by factors such as the duration of exposure, concentration, and the presence of other interacting molecules.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Studies have shown that indole derivatives can exhibit dose-dependent effects, with higher doses leading to increased biological activity and potential toxic effects. For example, at low doses, this compound may exhibit anti-inflammatory and anticancer activities, while at higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity. The threshold effects and toxicities observed in animal models are important considerations for the potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. Indole derivatives are known to be metabolized by enzymes such as cytochrome P450 (CYP) enzymes, which play a key role in the oxidative metabolism of these compounds. The metabolic pathways of this compound can lead to the formation of metabolites with different biological activities, which can further influence its effects on cellular function and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. This compound can interact with various transporters and binding proteins that facilitate its uptake and distribution within cells. For example, indole derivatives have been shown to interact with transporters such as organic anion transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters, which play a key role in the cellular uptake and efflux of these compounds. The localization and accumulation of this compound within specific tissues and cellular compartments can further influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications. For example, indole derivatives have been shown to localize to the nucleus, mitochondria, and endoplasmic reticulum, where they can exert their effects on cellular function. The subcellular localization of this compound can influence its interactions with specific biomolecules and its overall biological activity.

Biological Activity

N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine, also known as AABH97D297D3, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various receptors, synthesis, and potential therapeutic applications.

  • IUPAC Name : N-(1H-indol-4-ylmethyl)-1-methyl-4-piperidinamine
  • Molecular Formula : C15H21N3
  • Molecular Weight : 245.35 g/mol
  • Purity : 95% .

Receptor Interaction and Biological Activity

This compound has shown significant affinity for various serotonin receptors, particularly the 5-HT1E receptor. The compound exhibits a high binding affinity with a KiK_i value of approximately 2 nM for the 5-HT1E receptor, which is notably higher than that of serotonin itself (10 nM) .

Table 1: Binding Affinities of this compound

Receptor TypeBinding Affinity (KiK_i in nM)
5-HT1E2
5-HT1A63
5-HT1B126
5-HT2A1259
D2501

Synthesis and Derivatives

The synthesis of this compound involves several steps, beginning with the condensation of piperidine derivatives with indole compounds. Various methodologies have been explored to optimize yield and purity. For example, a recent study detailed a multi-step synthesis that included the formation of imines followed by reduction to yield the desired piperidine derivatives .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) by enhancing caspase activity and causing morphological changes indicative of apoptosis .

Neuropharmacological Effects

Research has also suggested potential neuropharmacological effects due to the compound's interaction with serotonin receptors. The modulation of serotonin pathways can influence mood and anxiety disorders, making this compound a candidate for further exploration in neuropsychiatric applications .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine is primarily recognized as an important intermediate in the synthesis of numerous pharmaceuticals. Its derivatives are being explored for the development of medications targeting neurological disorders such as depression and anxiety . The compound's structural features allow it to interact effectively with neurotransmitter systems, making it a candidate for drugs that modulate mood and cognition .

Case Study:
A study highlighted the synthesis of novel compounds based on this structure that exhibited promising activity against serotonin receptors, particularly the 5-HT1E receptor. These compounds demonstrated high binding affinity, indicating their potential as therapeutic agents in treating mood disorders .

Neurotransmitter Research

Investigating Neurotransmitter Systems:
The compound is utilized in research aimed at understanding neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Its ability to bind selectively to various receptors makes it a valuable tool for exploring mechanisms of action for psychoactive drugs .

Data Table: Binding Affinities of Related Compounds

Compound NameReceptor TypeBinding Affinity (nM)
This compound5-HT1E2
BRL544435-HT1E2
Other Related CompoundsVarious>10,000

This table illustrates the comparative binding affinities of related compounds, emphasizing the significance of this compound in neurotransmitter research.

Organic Synthesis

Building Block in Chemical Research:
this compound serves as a versatile building block in organic synthesis. It facilitates the creation of more complex molecules necessary for advanced chemical research and development . Its unique structure allows chemists to modify and derive new compounds with tailored properties.

Analytical Chemistry

Applications in Detection and Quantification:
In analytical chemistry, this compound is employed in methods designed to detect and quantify specific biological compounds. It plays a crucial role in drug testing and toxicology studies, where accurate measurement of drug levels is essential for clinical assessments .

Material Science

Exploration for New Materials:
Recent studies have begun exploring this compound for potential applications in material science. Its chemical properties may contribute to the development of new materials with enhanced performance characteristics, although this area remains largely investigational .

Chemical Reactions Analysis

General Approach

The synthesis of N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine involves combining 1-methylpiperidin-4-amine with indole-4-carbaldehyde or related precursors. Key steps include:

  • Imine formation : Reaction of the aldehyde with the amine to form a Schiff base.

  • Reductive amination : Reduction of the imine to form the methylene bridge using agents like sodium borohydride (NaBH4) or catalytic hydrogenation .

Reaction Conditions :

  • Anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) are used to minimize side reactions.

  • Temperature control (0–50°C) is critical to optimize yield and purity .

Alternative Routes

Some studies suggest employing microwave-assisted synthesis or continuous flow reactors to enhance reaction efficiency . These methods reduce reaction times and improve product homogeneity.

Substitution Reactions

The piperidine ring and indole moiety undergo various substitution reactions:

  • Alkylation : The secondary amine can react with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts.

  • Acetylation : The amine group is susceptible to acylation with acyl chlorides (e.g., acetyl chloride) in the presence of a base like pyridine .

Reaction TypeReagentProduct
AlkylationCH3IN-methyl derivative
AcetylationAcClN-acetylated derivative

Oxidation and Reduction

  • Oxidation : The indole ring can undergo oxidation with reagents like potassium permanganate (KMnO4) to form indole-3-oxide derivatives.

  • Reduction : The piperidine ring remains stable under reducing conditions (e.g., H2/Pd), while the indole moiety can be hydrogenated to a dihydroindole structure .

Neurological Disorders

The compound’s structure resembles drugs targeting the central nervous system. For example:

  • Histamine H₃ receptor antagonism : Piperidine derivatives modulate histaminergic signaling, enhancing neurotransmitter release .

  • Cholinergic modulation : The indole moiety may interact with acetylcholinesterase, influencing cognitive function .

Material Science

The compound’s hydrophobicity and structural rigidity make it a candidate for polymer stabilization or drug delivery systems .

Comparison with Similar Compounds

N-((1-Benzylpiperidin-4-yl)methyl)-2-((1-(phenylsulfonyl)-1H-indol-4-yl)oxy)ethan-1-amine (12)

  • Structural Differences : Replaces the 1-methylpiperidine group with a 1-benzylpiperidine and introduces a sulfonylated indole-oxyethyl chain.
  • Synthesis : Prepared via reductive amination (GP4 protocol) using NaBH$_3$CN in THF/MeOH, similar to the target compound’s likely synthetic route .
  • Pharmacological Profile : Designed as a multifunctional agent for Alzheimer’s disease, targeting serotonin 5-HT$_6$ receptors and butyrylcholinesterase (BuChE). The benzyl group may enhance lipophilicity and blood-brain barrier penetration compared to the methyl group in the target compound .

N-[(4-Fluorophenyl)methyl]-1-methylpiperidin-4-amine

  • Structural Differences : Substitutes the indole group with a 4-fluorobenzyl moiety.
  • Applications : Used in the synthesis of pimavanserin (a serotonin 5-HT$_{2A}$ inverse agonist for Parkinson’s psychosis). The fluorophenyl group enhances metabolic stability and receptor selectivity compared to the indole-containing target compound .

1-Benzyl-N-methylpiperidin-4-amine

  • Structural Differences : Lacks the indole group entirely, featuring a benzyl group on the piperidine nitrogen.
  • Role: Serves as a precursor in antipsychotic drug synthesis.

Pharmacologically Active Indole-Piperidine Hybrids

CM-272 (Quinoline-Indole Hybrid)

  • Structure: Combines a quinoline core with a 1-methylpiperidin-4-amine and furyl substituent.
  • Activity : Functions as a dual inhibitor of epigenetic enzymes G9a and DNMTs, indicating divergent biological targets compared to the indole-piperidine scaffold of the target compound .

LP-261 (Indole-Benzothiazole Hybrid)

  • Structure: Integrates a methoxyisonicotinoyl group and benzenesulfonamide with an indole core.
  • Activity : Potent antimitotic agent targeting tubulin polymerization, highlighting how indole modifications can shift therapeutic focus to oncology .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight Key Substituents LogP* (Predicted) Synthetic Method
N-[(1H-Indol-4-yl)methyl]-1-methylpiperidin-4-amine ~264.37 Indole, methylpiperidine 2.8–3.5 Reductive amination (NaBH$_3$CN)
Compound 12 ~535.60 Benzylpiperidine, sulfonamide 4.1–4.5 GP4 protocol
N-[(4-Fluorophenyl)methyl]-1-methylpiperidin-4-amine ~248.30 Fluorobenzyl 2.2–2.7 Reductive amination
CM-272 ~493.60 Quinoline, furyl 3.8–4.2 Pd-catalyzed cross-coupling

*LogP values estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves alkylation of 1-methylpiperidin-4-amine with a halogenated indole derivative (e.g., 4-chloromethylindole) under basic conditions. For example, sodium hydride or potassium carbonate in solvents like acetonitrile or ethanol is used to deprotonate the amine, facilitating the reaction . Optimization includes temperature control (40–60°C), inert atmosphere (N₂/Ar), and purification via column chromatography or recrystallization. Evidence from analogous syntheses (e.g., pimavanserin intermediates) shows yields improve with slow reagent addition and excess amine to minimize side products .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the indole and piperidine moieties. Key signals include aromatic protons (δ 6.8–7.5 ppm for indole) and piperidine methyl groups (δ 2.1–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass). Discrepancies >2 ppm suggest impurities or incorrect adducts .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX programs) resolves bond angles and stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology : Discrepancies may arise from batch-specific impurities or structural isomers. Strategies include:

  • Purity Analysis : HPLC with UV/Vis or MS detection to quantify impurities (>98% purity required for reliable bioassays) .
  • Isomer Identification : Chiral chromatography or NOESY NMR to detect stereoisomers (e.g., axial vs. equatorial amine conformers in piperidine) .
  • Standardized Assays : Replicate experiments under controlled conditions (e.g., pH, temperature) to minimize variability. Reference compounds with known activity (e.g., serotonin receptor agonists) should be included for calibration .

Q. What computational approaches predict the binding affinity of this compound to neurological targets?

  • Methodology :

  • Molecular Docking : Use programs like AutoDock Vina to model interactions with serotonin (5-HT₂A) or sigma receptors. The indole group may engage in π-π stacking, while the piperidine amine forms hydrogen bonds .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS). Free energy calculations (MM/PBSA) quantify affinity differences between analogs .
  • QSAR Modeling : Train models on datasets of piperidine-indole derivatives to correlate structural features (e.g., logP, polar surface area) with activity .

Q. How can synthetic byproducts or degradation products be characterized and mitigated?

  • Methodology :

  • LC-MS/MS : Identify byproducts (e.g., N-alkylated indole derivatives) via fragmentation patterns .
  • Stability Studies : Expose the compound to stress conditions (heat, light, humidity). Accelerated degradation in HCl/NaOH solutions reveals labile groups (e.g., hydrolyzable amide bonds in related compounds) .
  • Process Optimization : Replace volatile solvents (e.g., THF) with greener alternatives (2-MeTHF) to reduce side reactions. Catalytic methods (e.g., Pd-mediated couplings) improve selectivity .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine
Reactant of Route 2
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N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine

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